N,N,1-trimethyl-5-[[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]methyl]imidazol-2-amine
Description
N,N,1-trimethyl-5-[[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]methyl]imidazol-2-amine is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
N,N,1-trimethyl-5-[[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]methyl]imidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-14-6-5-7-17-18(14)26-19(22-17)15-8-10-25(11-9-15)13-16-12-21-20(23(2)3)24(16)4/h5-7,12,15H,8-11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXSQVRXUOZLHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(O2)C3CCN(CC3)CC4=CN=C(N4C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-trimethyl-5-[[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]methyl]imidazol-2-amine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazole ring.
Piperidine Derivative Synthesis: The piperidine ring is synthesized separately and then functionalized to introduce the benzoxazole moiety.
Imidazole Ring Formation: The imidazole ring is formed through a cyclization reaction involving the appropriate precursors.
Final Coupling: The final step involves coupling the piperidine-benzoxazole intermediate with the imidazole derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N,N,1-trimethyl-5-[[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]methyl]imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to amine derivatives. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N,N,1-trimethyl-5-[[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]methyl]imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N,N,1-trimethyl-5-[[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]methyl]imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole and imidazole derivatives, such as:
- N,N-dimethyl-5-[[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]methyl]imidazol-2-amine
- N,N,1-trimethyl-5-[[4-(7-ethyl-1,3-benzoxazol-2-yl)piperidin-1-yl]methyl]imidazol-2-amine
Uniqueness
N,N,1-trimethyl-5-[[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]methyl]imidazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
